4-Benzyl-5-phenyl-1,3-thiazol-2-amine
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Overview
Description
4-Benzyl-5-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth and pathogenicity of certain bacteria by interfering with proteomics-mediated protein pathways .
Biochemical Pathways
For example, some thiazole compounds have been found to disrupt bacterial virulence pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine.
Result of Action
Thiazole derivatives have been found to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
4-Benzyl-5-phenyl-1,3-thiazol-2-amine, like other thiazoles, interacts with various enzymes, proteins, and other biomolecules. For instance, a study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds . This interaction could be explored to enhance activity and decrease potential toxic side effects .
Cellular Effects
This compound has shown significant anti-promastigote activity against Leishmania amazonensis . It influences cell function by interacting with specific cellular targets, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound could interact with S-methyl-5-thioadenosine phosphorylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides under basic conditions . For instance, benzyl bromide and phenylthioamide can be used as starting materials, and the reaction is carried out in the presence of a base such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Similar structure but lacks the benzyl group, which may affect its biological activity.
5-Phenyl-1,3-thiazole-2-amine: Another similar compound with different substitution patterns on the thiazole ring.
Uniqueness
4-Benzyl-5-phenyl-1,3-thiazol-2-amine is unique due to the presence of both benzyl and phenyl groups, which can enhance its lipophilicity and ability to interact with biological membranes. This structural feature may contribute to its higher potency and selectivity in various biological assays .
Properties
IUPAC Name |
4-benzyl-5-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFAOMSCRJEMSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC(=N2)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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